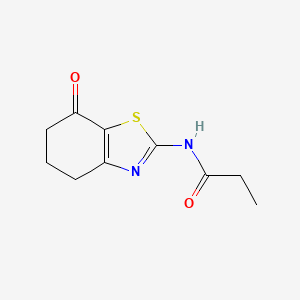![molecular formula C10H17F3N2O B7543352 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B7543352.png)
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one, also known as TFB, is a chemical compound that has been used in various scientific research studies. This compound has gained significant attention due to its potential therapeutic applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. This compound has also been found to interact with the endocannabinoid system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. This compound has also been shown to modulate the activity of the endocannabinoid system, which may contribute to its analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yield. Moreover, this compound has been found to exhibit potent and selective effects on various neurotransmitter systems, making it a useful tool for studying the underlying mechanisms of various physiological processes.
However, there are also some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain research applications. Additionally, this compound has been found to exhibit some toxicity in animal models, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one. One area of interest is the development of this compound-based drugs for the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, this compound may have potential applications in the treatment of addiction and pain management.
Another area of interest is the further elucidation of the mechanism of action of this compound. This may involve the use of advanced imaging techniques, such as positron emission tomography (PET) or functional magnetic resonance imaging (fMRI), to study the effects of this compound on various neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. This compound has also been investigated for its potential use in the treatment of addiction and pain management. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Métodos De Síntesis
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-bromo-4-(2,2,2-trifluoroethyl)piperazine with 1-butanone in the presence of a base, such as potassium carbonate. The reaction proceeds at room temperature and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. This compound has also been investigated for its potential use in the treatment of addiction and pain management. Moreover, this compound has been studied for its role in the modulation of the endocannabinoid system, which is involved in various physiological processes such as pain perception, mood regulation, and appetite control.
Propiedades
IUPAC Name |
1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O/c1-2-3-9(16)15-6-4-14(5-7-15)8-10(11,12)13/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTGRXUYFHSIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B7543269.png)
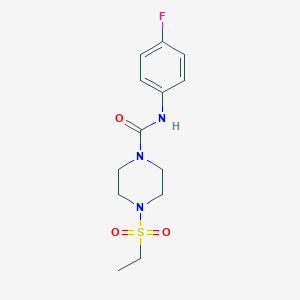
![N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)
![N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B7543281.png)
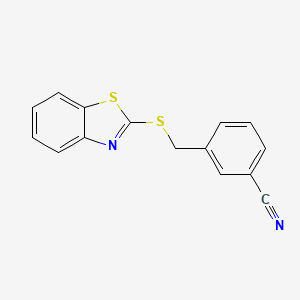
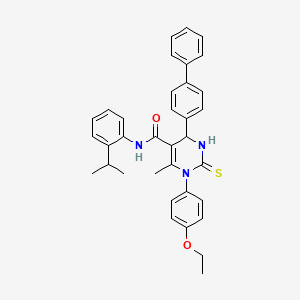
![2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7543308.png)
![4-Amino-5-(2-thiazolyl)-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7543316.png)
![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)
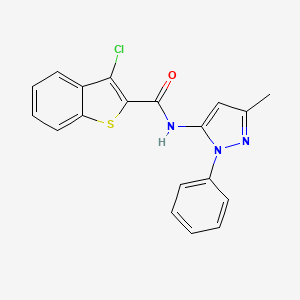
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7543336.png)
![Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B7543345.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)
